molecular formula C13H21NO B13244760 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol

2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol

Cat. No.: B13244760
M. Wt: 207.31 g/mol
InChI Key: XCTGGXVICDJVFQ-UHFFFAOYSA-N
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Description

2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol is a phenolic organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This chiral molecule features a phenol group ortho-substituted with an amino-ethyl chain, which is further functionalized with a 3-methylbutan-2-yl (a branched, pentyl) group. This specific structural motif, combining a phenolic ring with a secondary amine, is often of significant interest in medicinal chemistry and chemical biology for the design and synthesis of novel bioactive molecules. Such compounds are frequently investigated as potential precursors or intermediates for pharmaceuticals, ligands for various receptors, and building blocks in organic synthesis. The branched alkyl chain adjacent to the amine nitrogen may influence the compound's lipophilicity and steric properties, which can be critical for its interaction with biological targets. Researchers are advised to handle this compound with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(3-methylbutan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C13H21NO/c1-9(2)10(3)14-11(4)12-7-5-6-8-13(12)15/h5-11,14-15H,1-4H3

InChI Key

XCTGGXVICDJVFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol 3-Methylbutan-2-yl amine, phenol ~237.3 Moderate lipophilicity, steric hindrance Ligand design, potential drug precursor
2-[1-(3-Methylaminopropylamino)-ethyl]phenol 3-Methylaminopropyl amine, phenol ~252.3 High metal-binding capacity Catalysis (Ni complexes)
3-[1-(Dimethylamino)ethyl]phenol Dimethylamine, phenol ~179.2 High basicity, low steric bulk Pharmaceutical intermediates
(R,R′)-65 () 4-Methoxyphenyl, dihydroxyl ~332.2 β-adrenergic agonist activity Cardiovascular therapeutics
Venlafaxine Impurity 24 Cyclohexanol, dihydroxyl ~357.4 Low BBB penetration Drug metabolite studies

Key Research Findings

  • Coordination Chemistry : Analogues like HL(1) form stable dinuclear metal complexes, suggesting the target compound could act as a ligand for transition metals (e.g., Zn, Li) in catalytic applications .
  • Biological Activity : Structural modifications (e.g., methoxy or hydroxyl groups) significantly alter receptor binding and metabolic stability, as seen in β-adrenergic agonists .
  • Toxicity : Bulky alkylamines (e.g., 3-methylbutan-2-yl) may mitigate acute toxicity compared to linear or aromatic amines .

Biological Activity

2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol, also known by its CAS number 1038328-65-2, is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through the reaction of phenolic compounds with amines. The structural formula can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}
PropertyValue
Molecular Weight205.29 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Research indicates that 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). Its structural features suggest potential agonistic activity, which could modulate receptor signaling.

Case Studies and Findings

  • GPR88 Agonist Activity : A study demonstrated that related compounds exhibit significant agonist activity on GPR88 receptors, suggesting that 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol may have similar effects. The EC50 values for these compounds ranged from 195 nM to 634 nM, indicating moderate potency in receptor activation .
  • Drug Interaction Studies : Investigations into drug-drug interactions involving P-glycoprotein (P-gp) revealed that structurally similar phenolic compounds can modulate P-gp activity, affecting the bioavailability of co-administered drugs. This highlights the importance of studying 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in the context of pharmacokinetics .
  • Cytotoxicity and Therapeutic Potential : In vitro assays have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may possess anti-cancer properties, although further studies are required to elucidate its mechanisms and therapeutic efficacy .

Table 2: Summary of Biological Activities

Activity TypeObservations
Receptor AgonismModerate potency on GPR88
Drug InteractionsModulation of P-gp activity
CytotoxicityPotential anti-cancer properties

Q & A

Q. What are the recommended safety protocols for handling 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Use fume hoods for synthesis or handling to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel for reference .
  • Storage: Store in a cool, dry place away from oxidizing agents. Use chemically compatible containers (e.g., glass or HDPE) to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol, and how can reaction yields be optimized?

Methodological Answer:

  • Amination Strategies: Utilize reductive amination between 3-Methylbutan-2-ylamine and 2-(1-hydroxyethyl)phenol derivatives. Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere improve efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates. Monitor pH to prevent side reactions, such as undesired esterification .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol across different in vitro models?

Methodological Answer:

  • Model Standardization: Use isogenic cell lines (e.g., HEK293 or SH-SY5Y) to reduce variability. Validate assays (e.g., Aβ peptide inhibition in Alzheimer’s models) with positive controls like gamma-secretase inhibitors .
  • Dose-Response Analysis: Perform EC50/IC50 comparisons across multiple concentrations (e.g., 0.1–100 µM) to assess potency thresholds. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant discrepancies .
  • Meta-Analysis: Cross-reference data with published studies on structurally similar compounds (e.g., aminoethylphenol derivatives) to contextualize results .

Q. What methodological considerations are critical when designing long-term ecotoxicological studies for 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol?

Methodological Answer:

  • Environmental Compartment Analysis: Use HPLC-MS/MS to track compound persistence in water, soil, and biota. Assess abiotic factors (pH, temperature) influencing degradation rates .
  • Trophic-Level Impact: Employ microcosm experiments with algae (Chlamydomonas), daphnia, and zebrafish to evaluate bioaccumulation and chronic toxicity (e.g., LC50 over 28 days) .
  • Risk Modeling: Apply probabilistic models (e.g., Monte Carlo simulations) to predict ecological risks under varying exposure scenarios, incorporating data on compound half-life and partition coefficients (log Kow) .

Q. How can researchers validate the metabolic stability of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in hepatic models?

Methodological Answer:

  • In Vitro Metabolism: Use human liver microsomes (HLMs) or hepatocyte cultures to assess phase I/II metabolism. Monitor metabolites via LC-TOF-MS and compare to control substrates (e.g., testosterone for CYP3A4 activity) .
  • Enzyme Kinetics: Determine Michaelis-Menten parameters (Km, Vmax) for major metabolic pathways. Inhibitor studies (e.g., ketoconazole for CYP3A4) identify key enzymes involved .
  • Cross-Species Comparison: Parallel assays in rat/mouse microsomes predict interspecies variability in pharmacokinetics .

Data Analysis and Reporting

Q. What are best practices for reporting thermophysical and structural data of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol to ensure reproducibility?

Methodological Answer:

  • Standardized Protocols: Follow IUPAC guidelines for reporting melting points, solubility, and spectral data (e.g., NMR chemical shifts in δ ppm with solvent references) .
  • Data Transparency: Include raw datasets (e.g., HPLC chromatograms, crystallographic CIF files) in supplementary materials. Use platforms like PubChem or Zenodo for public archiving .
  • Error Analysis: Report measurement uncertainties (e.g., ±0.1°C for melting points) and statistical confidence intervals (e.g., 95% CI for bioactivity assays) .

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